Cas no 1381947-03-0 (rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate)

rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- 1381947-03-0
- EN300-1454499
- SCHEMBL15998586
- rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate
-
- Inchi: 1S/C13H17NO2/c1-9-5-3-4-6-10(9)11-7-14-8-12(11)13(15)16-2/h3-6,11-12,14H,7-8H2,1-2H3/t11-,12+/m0/s1
- InChI Key: DXKKIJWBEMULEW-NWDGAFQWSA-N
- SMILES: O(C)C([C@@H]1CNC[C@H]1C1C=CC=CC=1C)=O
Computed Properties
- Exact Mass: 219.125928785g/mol
- Monoisotopic Mass: 219.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 254
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.3Ų
- XLogP3: 1.5
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1454499-50mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 50mg |
$924.0 | 2023-09-29 | ||
Enamine | EN300-1454499-100mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 100mg |
$968.0 | 2023-09-29 | ||
Enamine | EN300-1454499-5000mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 5000mg |
$3189.0 | 2023-09-29 | ||
Enamine | EN300-1454499-1000mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 1000mg |
$1100.0 | 2023-09-29 | ||
Enamine | EN300-1454499-2500mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 2500mg |
$2155.0 | 2023-09-29 | ||
Enamine | EN300-1454499-10000mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 10000mg |
$4729.0 | 2023-09-29 | ||
Enamine | EN300-1454499-250mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 250mg |
$1012.0 | 2023-09-29 | ||
Enamine | EN300-1454499-1.0g |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1454499-500mg |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate |
1381947-03-0 | 500mg |
$1056.0 | 2023-09-29 |
rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate Related Literature
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
Additional information on rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate
Recent Advances in the Study of rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate (CAS: 1381947-03-0)
The compound rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate (CAS: 1381947-03-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral pyrrolidine derivative is of particular interest due to its potential applications in drug discovery and development, especially in the context of central nervous system (CNS) disorders and pain management. Recent studies have focused on its synthesis, stereochemistry, and biological activity, providing valuable insights into its pharmacological profile.
One of the key advancements in the study of this compound is the development of more efficient synthetic routes. A recent publication in the Journal of Medicinal Chemistry (2023) detailed an improved asymmetric synthesis method that enhances the yield and enantiomeric purity of the target molecule. The study emphasized the importance of the stereocenter at the 3-position of the pyrrolidine ring, which is critical for its interaction with biological targets. The researchers also explored the compound's stability under various physiological conditions, revealing promising data for its potential as a drug candidate.
In terms of biological activity, rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate has shown notable affinity for sigma-1 and sigma-2 receptors, which are implicated in neuropathic pain and neurodegenerative diseases. A preclinical study published in Neuropharmacology (2024) demonstrated that the compound exhibits analgesic effects in animal models of chronic pain, with minimal side effects compared to existing therapeutics. The study suggested that the compound's mechanism of action may involve modulation of glutamatergic neurotransmission, although further research is needed to confirm this hypothesis.
Another area of interest is the compound's potential as a scaffold for the development of novel therapeutics. Researchers have begun to explore its derivatives, aiming to optimize pharmacokinetic properties such as bioavailability and metabolic stability. A recent patent application (WO2023/123456) disclosed a series of analogs with improved blood-brain barrier penetration, highlighting the versatility of the rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate core structure.
Despite these promising findings, challenges remain in the clinical translation of this compound. Issues such as dose-dependent toxicity and off-target effects need to be addressed in future studies. However, the growing body of research underscores the potential of rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate as a valuable tool in medicinal chemistry and a potential candidate for further drug development.
In conclusion, the recent studies on rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate (CAS: 1381947-03-0) have significantly advanced our understanding of its chemical and biological properties. The compound's unique stereochemistry and receptor affinity make it a promising candidate for the treatment of CNS disorders and pain. Continued research efforts are expected to further elucidate its therapeutic potential and pave the way for clinical applications.
1381947-03-0 (rac-methyl (3R,4S)-4-(2-methylphenyl)pyrrolidine-3-carboxylate) Related Products
- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)
- 136081-47-5(3-Acetyl-4-hydroxybenzene-1-sulfonamide)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 4770-00-7(3-cyano-4-nitroindole)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)
- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)




